1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime
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Overview
Description
1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime is a complex organic compound characterized by its unique structural features. This compound is notable for its trifluoroethylidene group, which imparts significant chemical stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group further enhances its stability and solubility in organic solvents.
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact biological target of this compound. The presence of the oxime group and the tert-butyldimethylsilyl group suggests that it might interact with certain enzymes or receptors in the body .
Mode of Action
Oximes, like the one present in this compound, are known to react with aldehydes and ketones to form more stable compounds . The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, which means it can prevent certain functional groups from reacting .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the tert-butyldimethylsilyl group might influence these properties, as silyl groups are often used to improve the bioavailability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime typically involves multiple steps. One common method starts with the preparation of the trifluoroethylidene precursor, followed by the introduction of the hydroxylamine group. The tert-butyl(dimethyl)silyl group is then added to enhance stability and solubility. Reaction conditions often include the use of strong bases and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares structural similarities but lacks the trifluoroethylidene group.
tert-Butyl carbamate: Contains the tert-butyl group but differs in its functional groups and reactivity.
Uniqueness
1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime is unique due to its combination of trifluoroethylidene and hydroxylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NO2Si/c1-14(2,3)22(4,5)21-10-11-6-8-12(9-7-11)13(19-20)15(16,17)18/h6-9,20H,10H2,1-5H3/b19-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMEFWNQGGPOZ-UYRXBGFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516858 |
Source
|
Record name | N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-77-4 |
Source
|
Record name | N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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